Spirotetramat
Overview
Description
Spirotetramat is an insecticide derived from tetramic acid . It’s a systemic material used for the control of sucking insects in their juvenile, immature stages, including aphids, scale insects, and whitefly . It inhibits the growth of younger insects, reduces their ability to reproduce, resulting in mortality .
Synthesis Analysis
Spirotetramat can be synthesized from cis-4-methoxylcyclohexane-1-amino-carboxylic acid methyl ester via amidation, cyclization, substitution with ethyl chloroformate . The total yield of spirotetramat was 72%, and the content was 97.5% (HPLC) .
Molecular Structure Analysis
Spirotetramat belongs to the chemical class of ketoenols . After a foliar application of spirotetramat, it enters the plant and transforms to its metabolite enol, along with the metabolite ketohydroxy, which are the two main products of degradation .
Chemical Reactions Analysis
Spirotetramat is degraded into different metabolite residues in different parts of plants and in the soil . Specifically, spirotetramat is degraded into B-keto, B-glu, and B-enol in the leaf; B-glu and B-enol in the stalk; and only B-enol in the root .
Physical And Chemical Properties Analysis
Spirotetramat has a molar mass of 373.449 g·mol −1, a density of 1.23 g/cm 3, a melting point of 142 °C (288 °F; 415 K), and a boiling point of 235 °C (455 °F; 508 K) (decomposes) . It is practically insoluble in water (0.03 g/L at 20 °C and pH 7) but easily soluble in dichloromethane .
Scientific Research Applications
Summary of the Application
Spirotetramat has been loaded into mesoporous silica nanoparticles (MSNs) to improve its uptake and translocation in plants . This application aims to enhance the stability and sustained-release performance of pesticides, thereby improving their utilization rate .
Methods of Application or Experimental Procedures
Three kinds of MSNs with different particle sizes (100 nm, 200 nm, and 400 nm) were prepared by hydrothermal synthesis method. Then, spirotetramat was loaded into these MSNs by solvent volatilization method to prepare spirotetramat nanoparticles .
Results or Outcomes
The study found that the nanocarrier MSNs-100 were more easily absorbed by cucumber plants and could carry more spirotetramat into cucumber plants . This research provides a theoretical basis for the development and application of nanocarriers and the improvement of pesticide utilization rate .
2. Application in Agriculture for Pest Control
Summary of the Application
Spirotetramat is used as an insecticide for the control of sucking insects in their juvenile, immature stages, including aphids, scale insects, and whitefly . It is also used in the study of its dissipation and persistence in chilli and soil .
Methods of Application or Experimental Procedures
Two applications of spirotetramat were done to study the dissipation and persistence of spirotetramat and its four different metabolites in chilli and soil at 10 days interval . Total spirotetramat residues were estimated by LC–MS/MS instrument .
Results or Outcomes
The residues of spirotetramat and its metabolite in green chilli were found to be below limit of quantification (0.01 mg kg −1) after 15 days of application . The spirotetramat’s half-life values have been determined to be between 3.19 and 3.93 days and 1.00 and 1.59 days, respectively, in soil and green chilli fruits . One day waiting period is proposed for the safe consumption of green chilli when the spirotetramat was applied .
3. Application in Nanotechnology for Enhanced Pesticide Utilization
Summary of the Application
Spirotetramat has been loaded into mesoporous silica nanoparticles (MSNs) with different particle sizes (100 nm, 200 nm, and 400 nm) to improve the uptake and translocation of spirotetramat in plants . This application aims to enhance the stability and sustained-release performance of pesticides, thereby improving their utilization rate .
Methods of Application or Experimental Procedures
Spirotetramat was loaded into MSNs with different particle sizes by solvent volatilization method to prepare spirotetramat nanoparticles . The results of Stm@MSNs characterization showed that the three particle sizes of MSNs were 112.5, 200.1, and 439.4 nm, respectively .
Results or Outcomes
The study found that the nanocarrier MSNs-100 were more easily absorbed by cucumber plants and could carry more spirotetramat into cucumber plants . This research provides a theoretical basis for the development and application of nanocarriers and the improvement of pesticide utilization rate .
4. Application in Agriculture for Aphid Control
Summary of the Application
Spirotetramat has been used by itself for the control of aphids in grape-vine, and combined with imidacloprid in walnut . A reduction in the control efficiency of spirotetramat alone, possibly due to a change in the aphid population genetic makeup of the population, which resulted in a higher tolerance to the control dose was observed .
Methods of Application or Experimental Procedures
The application of spirotetramat was done on grape-vine and walnut for the control of aphids .
Results or Outcomes
The study found that there was a reduction in the control efficiency of spirotetramat alone, possibly due to a change in the aphid population genetic makeup of the population, which resulted in a higher tolerance to the control dose .
5. Application in Nanotechnology for Pesticide Stability
Summary of the Application
Spirotetramat has been loaded into mesoporous silica nanoparticles (MSNs) with different particle sizes (100 nm, 200 nm, and 400 nm) to improve the stability and sustained-release performance of pesticides .
Methods of Application or Experimental Procedures
Spirotetramat was loaded into MSNs with different particle sizes by solvent volatilization method to prepare spirotetramat nanoparticles . The results of Stm@MSNs characterization showed that the three particle sizes of MSNs were 112.5, 200.1, and 439.4 nm, respectively .
Results or Outcomes
The study found that the nanocarrier MSNs-100 were more easily absorbed by cucumber plants and could carry more spirotetramat into cucumber plants . This research provides a theoretical basis for the development and application of nanocarriers and the improvement of pesticide utilization rate .
6. Application in Agriculture for Aphid Control in Grape-Vine and Walnut
Summary of the Application
Spirotetramat has been used by itself for the control of aphids in grape-vine, and combined with imidacloprid in walnut . A reduction in the control efficiency of spirotetramat alone, possibly due to a change in the aphid population genetic makeup of the population, which resulted in a higher tolerance to the control dose was observed .
Methods of Application or Experimental Procedures
The application of spirotetramat was done on grape-vine and walnut for the control of aphids .
Results or Outcomes
The study found that there was a reduction in the control efficiency of spirotetramat alone, possibly due to a change in the aphid population genetic makeup of the population, which resulted in a higher tolerance to the control dose .
Safety And Hazards
properties
IUPAC Name |
[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSVJBIHYWPGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044342, DTXSID40861495 | |
Record name | Spirotetramat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spirotetramat | |
CAS RN |
203313-25-1 | |
Record name | Spirotetramat [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203313251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spirotetramat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIROTETRAMAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7KR034OX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.